molecular formula C21H14ClF2N3O B4292272 N-{4-[chloro(difluoro)methoxy]phenyl}-4-phenylphthalazin-1-amine

N-{4-[chloro(difluoro)methoxy]phenyl}-4-phenylphthalazin-1-amine

Cat. No. B4292272
M. Wt: 397.8 g/mol
InChI Key: DDFWAYKUWUQIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-4-phenylphthalazin-1-amine, also known as MLN8054, is a small molecule inhibitor that has shown promising results in cancer research. This compound targets the Aurora A kinase, which is a protein that plays a crucial role in cell division. Inhibition of this protein can lead to cell cycle arrest and cell death, making it a potential therapeutic target for cancer treatment.

Mechanism of Action

N-{4-[chloro(difluoro)methoxy]phenyl}-4-phenylphthalazin-1-amine selectively inhibits the Aurora A kinase, which is a protein that plays a critical role in mitosis. Aurora A kinase is involved in the formation of the mitotic spindle, which is necessary for proper chromosome segregation during cell division. Inhibition of Aurora A kinase leads to defects in spindle formation, resulting in cell cycle arrest and cell death.
Biochemical and Physiological Effects:
Inhibition of Aurora A kinase by N-{4-[chloro(difluoro)methoxy]phenyl}-4-phenylphthalazin-1-amine has been shown to induce apoptosis in cancer cells. In addition, N-{4-[chloro(difluoro)methoxy]phenyl}-4-phenylphthalazin-1-amine has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. Furthermore, N-{4-[chloro(difluoro)methoxy]phenyl}-4-phenylphthalazin-1-amine has been shown to induce autophagy, a process that leads to the degradation of damaged cellular components.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[chloro(difluoro)methoxy]phenyl}-4-phenylphthalazin-1-amine is its selectivity for Aurora A kinase, which reduces the risk of off-target effects. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, one limitation of N-{4-[chloro(difluoro)methoxy]phenyl}-4-phenylphthalazin-1-amine is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

For N-{4-[chloro(difluoro)methoxy]phenyl}-4-phenylphthalazin-1-amine research include the development of more potent and selective inhibitors of Aurora A kinase. In addition, further studies are needed to investigate the potential of N-{4-[chloro(difluoro)methoxy]phenyl}-4-phenylphthalazin-1-amine as a combination therapy with other cancer treatments. Furthermore, the role of N-{4-[chloro(difluoro)methoxy]phenyl}-4-phenylphthalazin-1-amine in cancer stem cell biology and autophagy needs to be further elucidated. Finally, the development of more effective methods for administering N-{4-[chloro(difluoro)methoxy]phenyl}-4-phenylphthalazin-1-amine in vivo will be critical for its clinical translation.

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-4-phenylphthalazin-1-amine has been extensively studied in preclinical models of cancer. It has shown efficacy in inhibiting tumor growth in various cancer types, including breast, colon, lung, and ovarian cancer. In addition, N-{4-[chloro(difluoro)methoxy]phenyl}-4-phenylphthalazin-1-amine has been shown to sensitize cancer cells to chemotherapy and radiation therapy. These findings suggest that N-{4-[chloro(difluoro)methoxy]phenyl}-4-phenylphthalazin-1-amine has the potential to be used as a combination therapy with other cancer treatments.

properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-4-phenylphthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF2N3O/c22-21(23,24)28-16-12-10-15(11-13-16)25-20-18-9-5-4-8-17(18)19(26-27-20)14-6-2-1-3-7-14/h1-13H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFWAYKUWUQIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(chlorodifluoromethoxy)phenyl)-4-phenylphthalazin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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